molecular formula C23H22O4 B168837 Methyl 2,4-Bis(benzyloxy)phenylacetate CAS No. 151255-80-0

Methyl 2,4-Bis(benzyloxy)phenylacetate

Cat. No. B168837
M. Wt: 362.4 g/mol
InChI Key: UOBIGGKEPSUENK-UHFFFAOYSA-N
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Description

“Methyl 2,4-Bis(benzyloxy)phenylacetate” is a chemical compound with the molecular formula C23H22O4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2,4-Bis(benzyloxy)phenylacetate” is represented by the formula C23H22O4 . For a more detailed understanding of its structure, it would be beneficial to refer to a 3D molecular model or a detailed structural diagram.


Physical And Chemical Properties Analysis

“Methyl 2,4-Bis(benzyloxy)phenylacetate” has a molecular weight of 362.42 . Additional physical and chemical properties such as melting point, boiling point, and solubility would typically be found on a material safety data sheet or similar resource .

Scientific Research Applications

1. Benzylic Oxidations and Reductions

  • Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
  • Methods of Application: Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
  • Results or Outcomes: The oxidative degradation does not occur if the benzylic position is completely substituted .

2. Synthesis of N-Benzimidazole-Derived Carboxamides

  • Application Summary: This work presents the design, synthesis, and biological activity of novel N-substituted benzimidazole carboxamides bearing either a variable number of methoxy and/or hydroxy groups .
  • Methods of Application: To a solution of NaOH in distilled water, benzyl 2,4-bis(benzyloxy)benzoate and MeOH was added, and the mixture was refluxed at 90 °C for 2 h. After cooling, the solution was poured into 1.2 N HCl. The precipitate was filtered, washed with distilled water, and dried in vacuo .
  • Results or Outcomes: The most promising derivatives with pronounced antiproliferative activity proved to be N-methyl-substituted derivatives with hydroxyl and methoxy groups at the phenyl ring and cyano groups on the benzimidazole nuclei with selective activity against the MCF-7 cell line (IC 50 = 3.1 μM) .

3. Synthesis of Methyl 2,4-bis(benzyloxy)phenylacetate

  • Application Summary: This compound is used in the synthesis of various organic compounds. It’s available for purchase and used in research .
  • Methods of Application: The specific methods of application would depend on the particular synthesis being performed. Typically, it would be used as a reagent in a chemical reaction .
  • Results or Outcomes: The outcomes would vary depending on the specific synthesis. In general, the use of this compound could facilitate the synthesis of various organic compounds .

4. Use in Material Science

  • Application Summary: Compounds similar to “Methyl 2,4-Bis(benzyloxy)phenylacetate” are used in material science for the synthesis of new materials .
  • Methods of Application: The specific methods of application would depend on the particular material being synthesized. Typically, it would be used as a building block in the creation of new materials .
  • Results or Outcomes: The outcomes would vary depending on the specific material being synthesized. In general, the use of this compound could facilitate the creation of new materials with unique properties .

5. Ester Chemistry

  • Application Summary: Esters, like “Methyl 2,4-Bis(benzyloxy)phenylacetate”, can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids. They can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction, and more .
  • Methods of Application: The specific methods of application would depend on the particular reaction being performed. Typically, it would be used as a reagent in a chemical reaction .
  • Results or Outcomes: The outcomes would vary depending on the specific reaction. In general, the use of this compound could facilitate various organic reactions .

6. Use in Commercial and Synthetic Applications

  • Application Summary: Esters, like “Methyl 2,4-Bis(benzyloxy)phenylacetate”, have several commercial and synthetic applications. For example, polyester molecules make excellent fibers and are used in many fabrics .
  • Methods of Application: The specific methods of application would depend on the particular material being synthesized. Typically, it would be used as a building block in the creation of new materials .
  • Results or Outcomes: The outcomes would vary depending on the specific material being synthesized. In general, the use of this compound could facilitate the creation of new materials with unique properties .

properties

IUPAC Name

methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-25-23(24)14-20-12-13-21(26-16-18-8-4-2-5-9-18)15-22(20)27-17-19-10-6-3-7-11-19/h2-13,15H,14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBIGGKEPSUENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-Bis(benzyloxy)phenylacetate

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